N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
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Overview
Description
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine: is a specialized chemical compound with the molecular formula C13H19NO and a molecular weight of 205.29606 g/mol . This compound is known for its versatile potential in scientific research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and 4,5,6,7-tetrahydro-1-benzofuran-4-amine.
Cyclization: The cyclopentanone undergoes a cyclization reaction to form the cyclopentyl group.
Amine Introduction: The amine group is introduced through a series of reactions involving reagents like ammonia or amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the synthesis.
Catalysts and Reagents: Catalysts and reagents are carefully selected to enhance the reaction efficiency and selectivity.
Quality Control: Stringent quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1-benzofuran-4-amine:
N-Cyclopentyl-2- { (1S,3R,4aR,9aS)-1- (hydroxymethyl)-6- [ (phenylcarbamoyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano [3,4-b] benzofuran-3-yl}acetamide:
Uniqueness
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine is unique due to its specific cyclopentyl and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H19NO/c1-2-5-10(4-1)14-12-6-3-7-13-11(12)8-9-15-13/h8-10,12,14H,1-7H2 |
InChI Key |
WAUWEXVUCKFPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2CCCC3=C2C=CO3 |
Origin of Product |
United States |
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